Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate
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Overview
Description
Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom, a methoxymethyl group, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoate precursor followed by the introduction of the methoxymethyl and methyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in modulating these interactions, leading to specific biological or chemical outcomes. The pathways involved may include inhibition or activation of enzymatic activities, binding to receptors, or altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone
Uniqueness
Methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H13FO3 |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-fluoro-2-(methoxymethyl)-6-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-7-4-5-9(12)8(6-14-2)10(7)11(13)15-3/h4-5H,6H2,1-3H3 |
InChI Key |
QNRPEYMBIZUMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)C(=O)OC |
Origin of Product |
United States |
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